REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[C:5]([Cl:10])=[CH:4][C:3]=1[S:11]([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])(=[O:13])=[O:12].O.O.O.O.O.O.O.O.O.[S-2:28].[Na+].[Na+]>CO>[Cl:8][C:7]1[C:2]([SH:28])=[C:3]([S:11]([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])(=[O:13])=[O:12])[CH:4]=[C:5]([Cl:10])[C:6]=1[Cl:9] |f:1.2.3.4.5.6.7.8.9.10.11.12|
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
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ClC1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)N(CC)CC
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
|
CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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at reflux
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Type
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ADDITION
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Details
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was added over a period of 1/2 hour
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Duration
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0.5 h
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 3 hours
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Duration
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3 h
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Type
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CUSTOM
|
Details
|
At the completion of this reaction
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
|
Details
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the sodium chloride which precipitated
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Type
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CUSTOM
|
Details
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was removed by filtration
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Type
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ADDITION
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Details
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The filtrate was diluted with 1 liter of water
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Type
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CUSTOM
|
Details
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the water insoluble materials were removed by filtration
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Type
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CUSTOM
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Details
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the crude product, a pale yellow solid precipitated out
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Type
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FILTRATION
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Details
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The product was recovered by filtration
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Type
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CUSTOM
|
Details
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dried
|
Type
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CUSTOM
|
Details
|
recrystallized from hexane
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Type
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CUSTOM
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Details
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The 3,4,5-trichloro-N,N-diethyl-2-(mercapto)benzenesulfonamide product was recovered in a yield of 46.0 grams (100 percent of theoretical) and melted at 96°-99° C.
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Name
|
|
Type
|
|
Smiles
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ClC=1C(=C(C=C(C1Cl)Cl)S(=O)(=O)N(CC)CC)S
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |